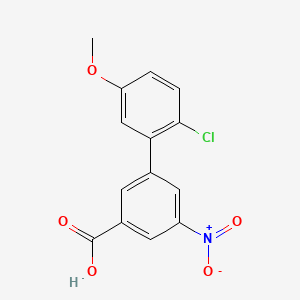

3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid

Description

3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid is a nitrobenzoic acid derivative featuring a 2-chloro-5-methoxyphenyl substituent at the 3-position of the benzoic acid core.

Properties

IUPAC Name |

3-(2-chloro-5-methoxyphenyl)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO5/c1-21-11-2-3-13(15)12(7-11)8-4-9(14(17)18)6-10(5-8)16(19)20/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEVOZUCOYDDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40691037 | |

| Record name | 2'-Chloro-5'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261892-79-8 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-chloro-5′-methoxy-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261892-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Chloro-5'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 2-chloro-5-methoxybenzoic acid to introduce the nitro group. This is followed by a coupling reaction with a suitable phenyl derivative to form the final product. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts for the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

Oxidation: Formation of 3-(2-Carboxy-5-methoxyphenyl)-5-nitrobenzoic acid.

Reduction: Formation of 3-(2-Chloro-5-methoxyphenyl)-5-aminobenzoic acid.

Substitution: Formation of derivatives like 3-(2-Amino-5-methoxyphenyl)-5-nitrobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds similar to 3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid exhibit significant anticancer activity. For instance, derivatives of nitrobenzoic acids have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study : A study demonstrated that a related compound effectively reduced tumor growth in xenograft models, showcasing its potential as an anticancer agent .

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its nitro group can be reduced to an amine, allowing for further functionalization that is crucial in drug design.

Data Table: Synthesis Pathways

| Intermediate Compound | Reaction Type | Yield (%) |

|---|---|---|

| Amine Derivative | Reduction | 85 |

| Ester Derivative | Esterification | 90 |

| Amide Derivative | Amidation | 88 |

Material Science

The compound is also explored for its potential use in materials science, particularly in the development of polymers and coatings. Its ability to form hydrogen bonds can enhance the properties of polymer matrices, improving thermal stability and mechanical strength.

Case Study : Research on polymer blends incorporating this compound showed improved tensile strength and thermal resistance compared to traditional polymer formulations .

Agricultural Chemicals

There is emerging interest in the use of this compound as a precursor for agricultural chemicals, including herbicides and fungicides. Its structural characteristics may contribute to the development of more effective agrochemicals with lower environmental impact.

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard for high-performance liquid chromatography (HPLC) due to its stable chemical properties and distinct spectral characteristics.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups can modulate the compound’s binding affinity to specific enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the molecular features of 3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid with structurally related nitrobenzoic acid derivatives:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents (Position) | Key Features | CAS Number |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₀ClNO₅ | 323.68* | 2-Cl, 5-OMe (phenyl); 5-NO₂ (benzoic) | Mixed electronic effects | Not provided |

| 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid | C₁₁H₁₂N₂O₄ | 272.24 | Pyrrolidin-1-yl (2); 5-NO₂ | Heterocyclic amine substituent | 19555-48-7 |

| 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid | C₁₄H₈FNO₆ | 305.21 | 3-F, 5-carboxy (phenyl); 5-NO₂ | Bifunctional (carboxy, fluoro) | 1261898-31-0 |

| 3-(4-Methylthiophenyl)-5-nitrobenzoic acid | C₁₄H₁₁NO₄S | 289.31 | 4-MeS (phenyl); 5-NO₂ | Sulfur-containing substituent | 1261966-64-6 |

| 3-(4-Methoxy-3-CF₃-phenyl)-5-nitrobenzoic acid | C₁₅H₁₀F₃NO₅ | 365.24 | 4-OMe, 3-CF₃ (phenyl); 5-NO₂ | Strongly electron-withdrawing CF₃ | Not provided |

*Calculated based on molecular formula.

Key Observations :

- In contrast, the methoxy group provides electron donation, balancing solubility and lipophilicity .

- Steric Hindrance : Bulky substituents like pyrrolidin-1-yl () or trifluoromethyl () may hinder binding to biological targets compared to the moderately sized chloro-methoxyphenyl group.

- Solubility : Carboxy and fluoro substituents () increase polarity and aqueous solubility, whereas methylthio groups () enhance lipophilicity .

Comparison :

Crystallographic and Analytical Data

- Structural Confirmation : SHELX programs () are widely used for crystallographic analysis of small molecules. Derivatives like 3-(dihydroxyphosphoryl)-5-nitrobenzoic acid () highlight the role of X-ray diffraction in elucidating substituent orientation .

- Spectroscopic Characterization : FTIR and ¹H-NMR () are critical for verifying functional groups and substituent positions in analogs.

Biological Activity

3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 305.71 g/mol

- CAS Number : 1261892-79-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may participate in nucleophilic attacks on cellular components, leading to biological effects such as:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell walls or interference with metabolic processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory potential of related compounds. The presence of the chloro and methoxy groups may enhance the compound's ability to modulate inflammatory pathways. For example, in vitro assays demonstrated that certain analogs could reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study published in Journal of Medicinal Chemistry evaluated a series of nitrobenzoic acid derivatives for their antibacterial properties. The results indicated that compounds with similar structures exhibited notable activity against resistant strains of bacteria, highlighting the potential utility of this compound in combating infections .

- Anti-inflammatory Evaluation :

- Cytotoxicity Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.